1-butyl-3-(ethoxymethyl)-1H-pyrazole

Description

Significance of the Pyrazole (B372694) Core in Heterocyclic Chemistry

The pyrazole ring is a cornerstone of heterocyclic chemistry, valued for its aromaticity and versatile reactivity. googleapis.comdocbrown.info This five-membered ring system, containing three carbon atoms and two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active compounds. google.comchemeo.com The pyrazole nucleus is a key component in numerous pharmaceuticals, agrochemicals, and materials science applications. sci-hub.se

The biological significance of the pyrazole core is vast, with derivatives exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. google.comderpharmachemica.com The arrangement of the nitrogen atoms in the pyrazole ring allows for diverse intermolecular interactions, such as hydrogen bonding, which are crucial for binding to biological targets.

Overview of N-substituted Pyrazoles and Their Research Context

The substitution on the nitrogen atoms of the pyrazole ring, creating N-substituted pyrazoles, significantly influences the compound's physicochemical and biological properties. The nature of the substituent at the N1 position can modulate lipophilicity, metabolic stability, and target-binding affinity.

Research into N-substituted pyrazoles is a vibrant field. For instance, the introduction of different alkyl or aryl groups at the N1 position has been a common strategy in the development of new therapeutic agents. csic.es The synthesis of these compounds often involves the condensation of hydrazines with 1,3-dicarbonyl compounds or other suitable precursors. researchgate.net

Structural and Substituent Context of 1-butyl-3-(ethoxymethyl)-1H-pyrazole within Pyrazole Derivatives

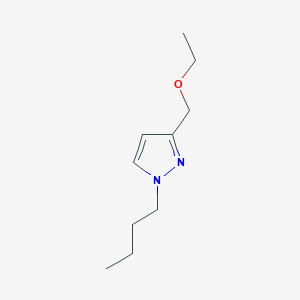

The specific structure of this compound places it within a distinct subgroup of pyrazole derivatives. The N1-butyl group is a simple alkyl chain that increases the molecule's lipophilicity compared to an unsubstituted pyrazole. The substituent at the C3 position, an ethoxymethyl group (-CH2OCH2CH3), introduces a flexible ether linkage. This group can potentially engage in hydrogen bonding through its oxygen atom and influence the molecule's conformational preferences.

The combination of an N-alkyl group and a C3-alkoxymethyl group is a feature seen in various pyrazole derivatives explored for different applications. While detailed research findings for this compound are scarce, the general principles of pyrazole chemistry suggest that these substituents would fine-tune the electronic and steric properties of the pyrazole core, thereby influencing its reactivity and potential biological activity.

Interactive Data Table: General Properties of N-Substituted Pyrazoles

Below is a representative table of related N-substituted pyrazole compounds to illustrate the class of molecules to which this compound belongs.

| Compound Name | N1-Substituent | C3-Substituent | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Methylpyrazole | Methyl | H | C4H6N2 | 82.10 |

| 1-Ethylpyrazole | Ethyl | H | C5H8N2 | 96.13 |

| 1-Phenylpyrazole | Phenyl | H | C9H8N2 | 144.17 |

| 1-Butyl-3-methylpyrazole | Butyl | Methyl | C8H14N2 | 138.21 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-butyl-3-(ethoxymethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-3-5-7-12-8-6-10(11-12)9-13-4-2/h6,8H,3-5,7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFAJDDEMWEJIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=CC(=N1)COCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Advanced Functionalization of 1 Butyl 3 Ethoxymethyl 1h Pyrazole

Electrophilic Aromatic Substitution on the Pyrazole (B372694) Ring

The pyrazole ring possesses a distinct aromatic character that allows it to undergo electrophilic aromatic substitution (SEAr) reactions. globalresearchonline.net However, the reactivity of the ring positions is not uniform. The electronic structure of the pyrazole nucleus, with two adjacent nitrogen atoms, leads to a significant deactivation of the C3 and C5 positions towards electrophilic attack. researchgate.net Consequently, electrophilic substitution occurs preferentially and often exclusively at the electron-rich C4 position. globalresearchonline.netresearchgate.net

This inherent regioselectivity is a cornerstone of pyrazole chemistry. Common SEAr reactions such as halogenation, nitration, and sulfonation, when applied to pyrazole derivatives, typically yield 4-substituted products. wikipedia.orgmasterorganicchemistry.com For 1-butyl-3-(ethoxymethyl)-1H-pyrazole, the reaction with an electrophile (E+) proceeds via the formation of a stable cationic intermediate (a Wheland intermediate), where the positive charge is delocalized across the ring, followed by deprotonation to restore aromaticity and yield the C4-substituted product. masterorganicchemistry.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Ring Position | Reactivity towards Electrophiles | Typical Products |

|---|---|---|

| C4 | Highly Activated / Favored | 4-Halo, 4-Nitro, 4-Sulfonyl derivatives |

Nucleophilic Reactivity of Pyrazole Nitrogen Atoms

The pyrazole ring contains two nitrogen atoms with distinct electronic environments: a "pyrrole-like" nitrogen (N1) and a "pyridine-like" nitrogen (N2). mdpi.com In N-unsubstituted pyrazoles, both can exhibit reactivity. However, in this compound, the N1 position is occupied by a butyl group, rendering it a tertiary amine and thus non-nucleophilic in the traditional sense for further substitution.

The remaining N2 atom, analogous to the nitrogen in pyridine (B92270), possesses a lone pair of electrons in an sp² hybrid orbital in the plane of the ring. This makes it the primary center of basicity and nucleophilicity. researchgate.netmdpi.com This nitrogen atom readily reacts with electrophiles such as alkyl halides in quaternization reactions to form pyrazolium (B1228807) salts. It can also act as a Lewis base, coordinating to metal centers to form a wide array of coordination compounds. The steric bulk of the adjacent N1-butyl group can influence the rate of these reactions but does not prevent them.

C-H Functionalization Strategies for Pyrazole Derivatives

Modern synthetic chemistry has increasingly focused on direct C-H functionalization, which offers a more atom-economical and efficient route to complex molecules compared to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.org For pyrazole derivatives, transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for introducing new carbon-carbon and carbon-heteroatom bonds. rsc.org

These strategies often employ palladium, rhodium, or ruthenium catalysts and can be directed to specific positions on the pyrazole ring. While the C4 position is electronically favored for many transformations, directing groups can be installed on the N1 substituent to steer functionalization towards the otherwise less reactive C5 position. nih.gov This approach provides a versatile platform for synthesizing a wide range of polysubstituted pyrazoles with complete regiocontrol, enabling the rapid generation of molecular libraries from common precursors. nih.gov

Influence of Substituents on Pyrazole Reactivity

The reactivity and regioselectivity of functionalization reactions on the this compound ring are profoundly influenced by the electronic and steric properties of its two substituents.

The butyl group attached to the N1 nitrogen introduces considerable steric bulk in the vicinity of the N2 and C5 positions. numberanalytics.com This steric hindrance can play a crucial role in directing the outcome of reactions by impeding the approach of reagents to these positions. researchgate.net For instance, in electrophilic aromatic substitution, while the C4 position is already electronically favored, the steric congestion around the C5 position created by the butyl group further disfavors attack at this site, leading to exceptionally high regioselectivity for C4-functionalization. numberanalytics.com Similarly, during reactions at the N2 position, the size of the incoming electrophile can affect the reaction rate due to the steric presence of the N1-butyl group.

The predictable regiochemical outcomes in the functionalization of this compound are a direct result of the synergistic interplay between the electronic effects of the C3-ethoxymethyl group and the steric properties of the N1-butyl group.

For Electrophilic Aromatic Substitution: The C3-ethoxymethyl group electronically activates the C4 position, while the N1-butyl group sterically shields the C5 position. This combination ensures that electrophiles are directed almost exclusively to the C4 position.

For Reactions at Nitrogen: The presence of the butyl group at N1 ensures that any quaternization or coordination reactions occur solely at the N2 position, providing a single, predictable isomer. mdpi.com

This precise regiochemical control makes this compound a well-behaved building block in multi-step syntheses.

Table 2: Summary of Substituent Effects on Reactivity

| Substituent | Type | Position | Electronic Effect | Steric Effect | Net Impact on Regioselectivity |

|---|---|---|---|---|---|

| Ethoxymethyl | Alkoxyalkyl | C3 | Electron-donating (activating) | Minimal | Directs electrophiles to C4 |

Derivatization Reactions at the Ethoxymethyl Moiety

The ethoxymethyl group at the 3-position of the pyrazole ring serves a dual role. It can act as a protecting group for a hydroxymethyl functionality or as a handle for further chemical transformations.

The ethoxymethyl (EOM) group is analogous to the widely used 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group. The cleavage of such acetal-type protecting groups can be achieved under various conditions, unmasking a reactive hydroxymethyl group or a pyrazole N-H for subsequent derivatization.

Cleavage of the Ethoxymethyl Group:

The deprotection of the ethoxymethyl group can be accomplished under acidic conditions or by using fluoride-based reagents, similar to the cleavage of SEM ethers. Strong acids like hydrochloric acid can effectively remove the EOM group to reveal the corresponding alcohol. Alternatively, fluoride (B91410) ion sources such as tetrabutylammonium (B224687) fluoride (TBAF) are commonly employed for the cleavage of silicon-containing protecting groups and can also be effective for analogous ethers under specific conditions.

Table 1: Representative Conditions for the Cleavage of Ethoxymethyl and Analogous Protecting Groups

| Reagent(s) | Solvent(s) | Temperature (°C) | Comments |

| Hydrochloric Acid (HCl) | Ethanol, Water | Room Temperature to Reflux | Standard acidic cleavage. |

| Tetrabutylammonium Fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temperature to Reflux | Effective for silicon-based analogues; may require elevated temperatures for ethoxymethyl ethers. |

| Lewis Acids (e.g., BBr₃, TiCl₄) | Dichloromethane (DCM) | -78 to Room Temperature | Can be effective for ether cleavage but may lack selectivity with other functional groups present. |

This table presents generalized conditions based on known ether cleavage methodologies and may require optimization for this compound.

Subsequent Functionalization:

Upon successful cleavage of the ethoxymethyl group, the resulting 1-butyl-3-(hydroxymethyl)-1H-pyrazole can be further functionalized at the newly formed hydroxyl group. Standard transformations include oxidation to the corresponding aldehyde or carboxylic acid, esterification, or conversion to a leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic substitution.

Alternatively, if the synthetic strategy involves functionalization of the pyrazole nitrogen, the ethoxymethyl group can be viewed as a protecting group for the pyrazole N-H. In a synthetic sequence where the butyl group is introduced after manipulations at the 3-position, the removal of a protecting group at N1 would be a key step. Following deprotection, the pyrazole N-H is available for a variety of transformations, including N-alkylation, N-arylation, and N-acylation, allowing for the introduction of diverse substituents at this position.

Functional Group Transformations on the Butyl Chain

The N-butyl group of this compound, while generally stable, offers opportunities for late-stage functionalization through reactions targeting the aliphatic chain. These transformations can introduce new functional groups and significantly alter the physicochemical properties of the parent molecule.

Oxidation of the Butyl Chain:

The oxidation of the N-butyl group can be achieved using strong oxidizing agents. Typically, oxidation of alkyl groups attached to aromatic rings occurs at the benzylic position. In the case of N-alkyl heterocycles, the reactivity is influenced by the nature of the heterocyclic ring. While direct oxidation of the butyl chain to a carboxylic acid is challenging, partial oxidation to introduce a hydroxyl or keto group may be possible under controlled conditions. For instance, oxidation of n-butylbenzene with hot alkaline potassium permanganate (B83412) (KMnO₄) results in the formation of benzoic acid, indicating cleavage of the alkyl chain at the benzylic position. Similar reactivity could be anticipated for the N-butyl pyrazole, potentially leading to a carboxylic acid at the carbon adjacent to the nitrogen, although this would result in the cleavage of the butyl group. Milder and more selective oxidation methods would be required to functionalize the chain while keeping it intact.

Halogenation of the Butyl Chain:

Radical halogenation provides a pathway to introduce a halogen atom onto the butyl chain, which can then serve as a handle for further nucleophilic substitution reactions. The use of N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light) is a common method for the selective bromination at allylic and benzylic positions. For an N-butyl group, the selectivity of radical halogenation would favor the secondary carbons (C2 and C3) over the primary carbons (C1 and C4), with the relative reactivity being influenced by the stability of the resulting radical intermediate.

Table 2: Potential Functional Group Transformations on the N-Butyl Chain

| Reaction Type | Reagent(s) | Potential Product(s) | Comments |

| Oxidation | KMnO₄, heat | 1-(Carboxy)-3-(ethoxymethyl)-1H-pyrazole (hypothetical, involves chain cleavage) | Harsh conditions, likely leading to degradation or cleavage. |

| Radical Bromination | N-Bromosuccinimide (NBS), AIBN/light | Mixture of bromo-butyl-pyrazoles | Selectivity for secondary positions on the butyl chain is expected. |

| Hofmann-Löffler-Freytag Reaction | N-haloamine derivative, acid, heat/light | Pyrrolidine-fused pyrazole (hypothetical) | Requires conversion of the butylamine (B146782) to an N-haloamine; targets the δ-carbon. |

This table outlines potential transformations based on established organic reactions. Specific outcomes for this compound would require experimental validation.

Remote Functionalization via Hofmann-Löffler-Freytag Reaction:

The Hofmann-Löffler-Freytag reaction is a powerful method for the intramolecular functionalization of a C-H bond in an N-alkyl chain. wikipedia.orgnumberanalytics.com This reaction involves the generation of a nitrogen-centered radical from an N-haloamine under acidic conditions, which then abstracts a hydrogen atom from the δ-carbon of the alkyl chain via a six-membered transition state. The resulting carbon-centered radical is then trapped by the halogen, leading to a δ-haloamine, which can subsequently cyclize to form a pyrrolidine (B122466) ring. wordpress.com

For this compound, this would hypothetically involve the transformation of the pyrazole nitrogen into a suitable N-halo derivative. However, the direct application to a pyrazole nitrogen is not standard. A more plausible approach would be to have a butylamine substituent on the pyrazole ring. If the N-butyl group itself were to be considered analogous to an N-butylamine for this reaction, the δ-carbon would be the terminal methyl group. This could potentially lead to the formation of a novel fused-ring system, although the reactivity of the pyrazole nitrogen in this context would be a critical and likely prohibitive factor.

Advanced Spectroscopic Characterization and Structural Investigations

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Conformational and Tautomeric Studies

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural assignment and conformational analysis of 1-butyl-3-(ethoxymethyl)-1H-pyrazole in solution. nih.gov Since the pyrazole (B372694) nitrogen at the 1-position is substituted with a butyl group, the compound exists as a single, fixed tautomer, which simplifies spectral analysis by precluding the annular tautomerism often seen in NH-pyrazoles. beilstein-journals.orgbohrium.com

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of each nucleus. The complete assignment of proton and carbon signals is achieved through two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC).

Conformational preferences, particularly the orientation of the flexible butyl and ethoxymethyl substituents, can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments detect through-space interactions between protons that are in close proximity, providing critical data on the molecule's preferred three-dimensional arrangement in solution. nih.gov For instance, NOE correlations between the protons of the N-butyl group and the H5 proton of the pyrazole ring can help determine the rotational preference around the N1-C(butyl) bond. The application of NMR spectroscopy is crucial for understanding the dynamic behavior and conformational equilibria of such molecules in solution. auremn.org.br

| Position | Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Pyrazole H4 | ¹H | ~6.2 | - |

| Pyrazole H5 | ¹H | ~7.4 | - |

| CH₂ (ethoxymethyl) | ¹H | ~4.5 | - |

| CH₂ (ethoxy) | ¹H | ~3.5 | - |

| CH₃ (ethoxy) | ¹H | ~1.2 | - |

| N-CH₂ (butyl) | ¹H | ~4.1 | - |

| (CH₂)₂ (butyl) | ¹H | ~1.8, ~1.3 | - |

| CH₃ (butyl) | ¹H | ~0.9 | - |

| Pyrazole C3 | ¹³C | - | ~150 |

| Pyrazole C4 | ¹³C | - | ~105 |

| Pyrazole C5 | ¹³C | - | ~138 |

| CH₂ (ethoxymethyl) | ¹³C | - | ~65 |

| CH₂ (ethoxy) | ¹³C | - | ~66 |

| CH₃ (ethoxy) | ¹³C | - | ~15 |

| N-CH₂ (butyl) | ¹³C | - | ~50 |

| CH₂ (butyl) | ¹³C | - | ~32 |

| CH₂ (butyl) | ¹³C | - | ~20 |

| CH₃ (butyl) | ¹³C | - | ~13 |

High-Resolution Mass Spectrometry for Precise Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of the molecular ion with high precision, allowing for the determination of its exact mass and empirical formula.

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation, providing valuable structural information. The fragmentation of pyrazole rings typically involves two main pathways: the expulsion of a hydrogen cyanide (HCN) molecule and the loss of a nitrogen molecule (N₂). researchgate.net For substituted pyrazoles, fragmentation of the side chains is also a prominent process. libretexts.orgmiamioh.edu

Key fragmentation pathways for this compound would likely include:

α-cleavage of the N-butyl group, leading to the loss of a propyl radical (•C₃H₇) and formation of a stable cation.

Cleavage of the C-C bond adjacent to the ether oxygen in the ethoxymethyl group.

Loss of the entire butyl group (•C₄H₉) or ethoxymethyl group (•CH₂OCH₂CH₃).

Fragmentation of the pyrazole core itself.

The resulting fragmentation pattern serves as a molecular fingerprint, aiding in its structural confirmation.

| Proposed Fragment | Formula | Predicted Exact Mass (m/z) | Description |

|---|---|---|---|

| [M]⁺• | C₁₀H₁₈N₂O⁺• | 182.1419 | Molecular Ion |

| [M - CH₃]⁺ | C₉H₁₅N₂O⁺ | 167.1184 | Loss of methyl radical |

| [M - C₂H₅]⁺ | C₈H₁₃N₂O⁺ | 153.1028 | Loss of ethyl radical from ethoxy group |

| [M - C₃H₇]⁺ | C₇H₁₁N₂O⁺ | 139.0871 | Loss of propyl radical from butyl group (α-cleavage) |

| [M - OC₂H₅]⁺ | C₈H₁₃N₂⁺ | 137.1079 | Loss of ethoxy radical |

| [M - C₄H₉]⁺ | C₆H₉N₂O⁺ | 125.0715 | Loss of butyl radical |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive information about the molecular structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not available in open literature, its solid-state characteristics can be inferred from studies on similarly substituted pyrazoles. nih.govmdpi.com

Tautomerism and Conformational Preferences of the Pyrazole Ring with Specific Substituents

For this compound, the substitution at the N1 position by a butyl group entirely precludes annular prototropic tautomerism, a phenomenon common in pyrazoles with a hydrogen atom on a ring nitrogen. encyclopedia.pubresearchgate.net This means the molecule exists as a single constitutional isomer with the butyl group permanently attached to N1.

Consequently, the structural analysis focuses on conformational preferences arising from the rotation around single bonds. The key rotational degrees of freedom are:

Rotation around the N1-C(butyl) bond, which determines the orientation of the butyl chain relative to the pyrazole ring.

Rotation around the C3-C(ethoxymethyl) bond.

Rotation within the ethoxymethyl substituent itself (e.g., C-O and C-C bonds).

The preferred conformation in both solution and the solid state will be the one that minimizes steric hindrance between the bulky substituents and the pyrazole ring. copernicus.org Theoretical calculations, in conjunction with experimental NMR data, can be used to determine the relative energies of different conformers and identify the most stable spatial arrangements. iu.edu.sa

Influence of Substituents on Molecular Geometry and Planarity

The substituents at the N1 and C3 positions significantly influence the molecular geometry and electronic structure of the pyrazole ring. nih.gov

Electronic Effects : Both the N-butyl and C-ethoxymethyl groups are considered electron-donating. These groups can subtly modulate the electron density and aromaticity of the pyrazole ring. rsc.org Electron-donating groups generally increase the basicity of the pyrazole ring compared to the unsubstituted parent compound. nih.gov

Steric Effects : The steric bulk of the n-butyl group at the N1 position and the ethoxymethyl group at the C3 position can induce minor deviations from the planarity of the pyrazole ring. While the five-membered pyrazole ring is inherently aromatic and prefers a planar conformation, steric repulsion between a bulky substituent and an adjacent group or atom (like the C5-H) can cause slight puckering or twisting of the ring to alleviate this strain. mdpi.comresearchgate.net The precise impact on bond angles and dihedral angles would be best quantified by X-ray crystallography.

Computational and Theoretical Chemistry Studies of 1 Butyl 3 Ethoxymethyl 1h Pyrazole

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like 1-butyl-3-(ethoxymethyl)-1H-pyrazole, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize its molecular geometry and predict its electronic properties.

Molecular Orbitals: HOMO-LUMO Analysis and Frontier Orbital Gap Characteristics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between them, known as the HOMO-LUMO gap, indicates the energy required to excite an electron from the ground state. A smaller gap generally suggests higher chemical reactivity and lower stability. For pyrazole (B372694) derivatives, the distribution of these frontier molecular orbitals (FMOs) helps in understanding their electronic transitions and potential as materials for optoelectronics. Without specific studies on this compound, no precise energy values can be tabulated.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the reactive sites of a molecule. It illustrates the charge distribution and helps predict regions susceptible to electrophilic and nucleophilic attack. In an MEP map, red areas signify negative electrostatic potential (electron-rich), indicating favorable sites for electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the oxygen atom of the ethoxymethyl group, with positive potential near the hydrogen atoms.

Theoretical Assessment of Tautomeric Equilibria and Relative Stabilities

Pyrazole and its unsymmetrically substituted derivatives can exist in different tautomeric forms, which involves the migration of a proton between the two nitrogen atoms of the ring. The stability of these tautomers is influenced by the electronic nature of the substituents. Theoretical calculations can determine the relative energies of the possible tautomers of this compound, predicting the most stable form in the gas phase or in different solvents. Generally, electron-donating groups tend to favor specific positions on the pyrazole ring.

Reactivity Predictions and Mechanistic Insights from Computational Models

Computational models, particularly DFT, provide insights into a molecule's reactivity through global reactivity descriptors derived from HOMO and LUMO energies. Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can quantify the reactivity of this compound. These calculations help predict how the molecule will interact with other reagents and can elucidate potential reaction mechanisms.

Quantum Chemical Calculations for Advanced Property Prediction

Beyond basic electronic structure, quantum chemical calculations can predict a wide range of advanced properties. For pyrazole derivatives, these methods can be used to simulate various spectra (like IR and NMR), providing theoretical data that can be compared with experimental results for structural validation. Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can also be calculated to understand the stability and feasibility of reactions involving the compound.

Theoretical Studies on Non-linear Optical (NLO) Properties

Organic molecules with extensive conjugated π-electron systems, like pyrazole derivatives, are of interest for their potential non-linear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. Theoretical studies can calculate NLO properties such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). A large hyperpolarizability value indicates a strong NLO response. Computational screening allows for the rational design of new molecules with enhanced NLO properties. While specific calculations for this compound are not available, the presence of the pyrazole ring suggests it could be a candidate for such investigations.

Structure-Activity/Property Relationship (SAR/SPR) Studies (focused on chemical properties)

The chemical properties and reactivity of this compound are intrinsically linked to the electronic and steric characteristics of its constituent parts: the pyrazole ring, the N-butyl group, and the C-ethoxymethyl group. Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies, particularly through computational methods, provide a framework for understanding how these substituents modulate the molecule's behavior.

The pyrazole ring itself is an aromatic heterocycle with two adjacent nitrogen atoms, which leads to a unique distribution of electron density. The N1 nitrogen is pyrrole-like, while the N2 nitrogen is pyridine-like. In the case of this compound, the substitution at the N1 position precludes tautomerism, fixing the positions of the double bonds within the ring.

Computational Assessment of Substituent Effects on Electronic and Steric Characteristics

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for dissecting the influence of the butyl and ethoxymethyl substituents on the pyrazole core. These studies allow for the calculation of various molecular descriptors that quantify electronic and steric effects.

Electronic Effects:

The ethoxymethyl group at the 3-position also contributes to the electronic landscape of the molecule. The ether oxygen in the ethoxymethyl group possesses lone pairs of electrons and can act as a weak electron-donating group through resonance, while the alkyl chain has an inductive electron-donating effect. The presence of an electron-donating group at the C3 position has been shown in theoretical studies of 3(5)-substituted pyrazoles to increase the basicity of the pyrazole ring.

Interactive Data Table: Calculated Electronic Properties of Substituted Pyrazoles

Below is a representative table of calculated electronic properties for pyrazole and related substituted derivatives, based on typical results from DFT calculations. This data is illustrative of the expected trends.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Pyrazole | -6.5 | 0.5 | 7.0 | 2.2 |

| 1-Methylpyrazole | -6.3 | 0.6 | 6.9 | 2.5 |

| 3-Methylpyrazole | -6.4 | 0.5 | 6.9 | 2.3 |

| 1-Ethylpyrazole | -6.2 | 0.7 | 6.9 | 2.6 |

| 3-Methoxymethyl-1H-pyrazole | -6.3 | 0.4 | 6.7 | 2.8 |

Note: The values in this table are hypothetical and are intended to illustrate the general trends observed in computational studies of substituted pyrazoles.

Steric Effects:

The butyl group at the N1 position and the ethoxymethyl group at the C3 position introduce steric bulk, which can influence the molecule's conformation and its ability to interact with other molecules. The butyl group, with its flexible alkyl chain, can adopt various conformations, which can shield the N2 nitrogen and the C5 position of the pyrazole ring from approaching reactants.

Similarly, the ethoxymethyl group at C3 introduces steric hindrance around this position and the adjacent N2 nitrogen. Computational methods can be used to calculate steric parameters and to visualize the three-dimensional space occupied by these groups. Molecular mechanics and DFT calculations can determine the preferred conformations of the butyl and ethoxymethyl side chains, which are typically those that minimize steric repulsion.

The steric influence of these substituents is crucial in determining the regioselectivity of reactions involving the pyrazole ring. For example, electrophilic attack, which might otherwise occur at various positions on an unsubstituted pyrazole, will be sterically hindered at the C3 and C5 positions due to the presence of the ethoxymethyl and the proximity to the N-butyl group, respectively.

Interactive Data Table: Calculated Geometric Parameters of a Model Substituted Pyrazole

The following table presents typical calculated bond lengths and angles for a model 1-alkyl-3-alkoxymethyl-pyrazole, illustrating the structural impact of the substituents on the pyrazole ring geometry. These values are derived from general findings in computational studies of pyrazole derivatives.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | N1-N2 | 1.35 Å |

| N2-C3 | 1.33 Å | |

| C3-C4 | 1.42 Å | |

| C4-C5 | 1.37 Å | |

| C5-N1 | 1.38 Å | |

| N1-C(butyl) | 1.47 Å | |

| C3-C(ethoxymethyl) | 1.50 Å | |

| Bond Angle | C5-N1-N2 | 112° |

| N1-N2-C3 | 105° | |

| N2-C3-C4 | 111° | |

| C3-C4-C5 | 106° | |

| C4-C5-N1 | 106° |

Note: The values in this table are illustrative and based on general data for substituted pyrazoles from computational studies.

Photophysical Characteristics of Pyrazole Derivatives

Fluorescence and Luminescence Properties of Substituted Pyrazoles

Appropriately substituted pyrazole (B372694) derivatives have been shown to exhibit notable fluorescence. rsc.org The nature and position of the substituents on the pyrazole ring play a crucial role in determining the emission characteristics of these compounds. For instance, the introduction of aryl groups can lead to compounds that fluoresce in the near-ultraviolet region. nih.gov

Research on various pyrazole derivatives has demonstrated that their fluorescence emission can be influenced by the presence of different chemical moieties. For example, some pyrazole oxadiazole compounds have been synthesized that show good fluorescence, with emission wavelengths ranging from 410 nm to 450 nm. researchgate.net Similarly, pyrazoline derivatives, which are dihydro-derivatives of pyrazole, are known for their blue light emission and high quantum yields. researchgate.netrsc.org

The fluorescence properties are also dependent on the electronic nature of the substituents. Attaching electron-donating or electron-withdrawing groups to a phenyl group connected to the pyrazole ring can cause shifts in the fluorescence emission, resulting in blue or red shifts depending on the group. sryahwapublications.com The interplay between the pyrazole core and its substituents dictates the intramolecular charge transfer (ICT) character of the excited state, which is often responsible for the observed fluorescence.

| Compound Type | Typical Emission Range (nm) | Key Features |

| Diaryl substituted 2-pyrazolines | 300 - 370 | Emission in the near-ultraviolet region. nih.gov |

| Pyrazole oxadiazole derivatives | 410 - 450 | Good fluorescence with potential for high quantum yields. researchgate.net |

| Pyrazoline derivatives | ~440 - 460 | Strong blue light emission. researchgate.netrsc.org |

Solvatochromic Behavior and Environmental Sensitivity

Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a prominent feature of many substituted pyrazoles. rsc.org This behavior arises from the differential solvation of the ground and excited states of the molecule. Polar solvents tend to stabilize the more polar state, leading to a shift in the absorption and emission spectra.

The extent of solvatochromism is highly dependent on the molecular structure. For instance, pyrazoline derivatives with push-pull character, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system, can exhibit significant solvatochromic shifts. acs.org The change in dipole moment upon excitation is a key factor driving this phenomenon. In some cases, the introduction of an electron-withdrawing group can significantly promote the intramolecular charge transfer process, leading to a dramatic change in the dipole moment between the ground and excited states. pku.edu.cn

The sensitivity of pyrazole derivatives to their environment makes them useful as probes for studying the polarity of microenvironments, such as in biological systems or polymer matrices. The shifts in their fluorescence spectra can provide valuable information about the local environment. wikipedia.org

Quantum Yield and Photostability Considerations in Pyrazole Systems

The fluorescence quantum yield (Φ), defined as the ratio of photons emitted to photons absorbed, is a critical parameter for fluorescent compounds. wikipedia.org Substituted pyrazoles can exhibit a wide range of quantum yields, from weakly to highly fluorescent. rsc.org For example, certain pyrazole oxadiazole derivatives have been reported to have fluorescence quantum yields as high as 0.69. researchgate.net

Photostability, the ability of a molecule to resist photodegradation, is another important consideration for practical applications. The structure of the pyrazole derivative significantly influences its photostability. Research has shown that the pathway of photodegradation can be altered by the presence of different substituents. For instance, in a study of two pyrazinyl-pyrazole derivatives, the compound without a bromine atom exhibited enhanced photostability because a specific degradation pathway involving the loss of bromide was not available. nih.gov

In the context of photoswitches, such as arylazopyrazoles, acylation of the pyrazole moiety has been found to increase both the quantum yields of isomerization and the photostability of the molecule. beilstein-journals.org This highlights the potential for synthetic modification to optimize these key photophysical parameters.

| Compound Class | Reported Quantum Yield (Φ) | Photostability Note |

| Pyrazole oxadiazole derivatives | Up to 0.69 | Varies with structure. researchgate.net |

| Acylated phenylazopyrazoles | Increased upon acylation | Good photostability observed. beilstein-journals.org |

| Brominated pyrazinyl-pyrazole | Lower than non-brominated analog | Photodegradation can be initiated by loss of bromide. nih.gov |

Influence of Substituents on Photophysical Pathways, including Extended Conjugation

The photophysical pathways of pyrazole derivatives, including absorption, fluorescence, and non-radiative decay processes, are strongly influenced by the nature and position of their substituents. The electronic effects of these groups can alter the energies of the molecular orbitals involved in electronic transitions.

For example, the introduction of methyl and acyl groups on a nitrogen atom of the pyrazole ring can lead to a hyperchromic effect (an increase in absorption intensity) and a minor bathochromic shift (a shift to longer wavelengths). beilstein-journals.org In phenyl-decorated pyrazoloquinolines, a red shift in the absorption spectrum is observed compared to their dimethyl counterparts, with the extent of the shift depending on the number and position of the phenyl groups. mdpi.com

Extended π-conjugation, achieved by introducing systems like vinyl groups or additional aromatic rings, can significantly impact the photophysical properties. Increasing the donor-acceptor distance in pyridinium-thienylene-phenolates, which can be considered extended π-systems, has been shown to transform negative solvatochromism into an inverted solvatochromic response. acs.org This demonstrates that extending the π-system can fundamentally alter the interaction of the molecule with its solvent environment. The introduction of different heterocyclic terminal groups such as thiophene, furan, and pyridine (B92270) can also induce major effects on the optical properties of compounds with a pyrazoline skeleton. rsc.org

The substituents also affect the nature of the electronic transitions. For instance, in some pyrazine (B50134) derivatives with pyrazolyl substituents, the lower energy absorptions are described as πpyrazine →πpyrazine transitions, with an additional intraligand charge transfer transition (πpyrazol →πpyrazine) in some cases. nih.gov The presence of electron-donating and electron-withdrawing groups can enhance intramolecular charge transfer, a key process in many fluorescent molecules.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-butyl-3-(ethoxymethyl)-1H-pyrazole, and how can reaction conditions be optimized to minimize side products?

- Methodological Answer : Multi-component reactions (MCRs) are widely used for functionalized pyrazole synthesis. For example, arylcarbohydrazides, dialkyl acetylenedicarboxylates, and isocyanides can undergo neutral four-component reactions to form substituted pyrazoles under mild conditions . Optimizing stoichiometry, solvent polarity (e.g., THF vs. DMF), and temperature (50–80°C) can reduce unwanted side reactions. Monitoring via TLC or HPLC during synthesis is recommended to isolate intermediates and confirm purity.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : and NMR can identify substituent positions via coupling patterns (e.g., pyrazole ring protons typically resonate at δ 6.0–8.0 ppm) .

- X-ray crystallography : Resolve crystal structures to confirm spatial arrangement (e.g., pyrazole derivatives often exhibit planar geometry with substituent-dependent torsion angles) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula and fragmentation pathways .

Q. What are the stability considerations for this compound under laboratory storage and experimental conditions?

- Methodological Answer : Pyrazole derivatives with ethoxymethyl groups may degrade under prolonged exposure to light, oxygen, or humidity. Stability assays under controlled conditions (e.g., inert atmosphere, dark storage at 4°C) are advised. Thermogravimetric analysis (TGA) can assess thermal decomposition thresholds, while HPLC tracks degradation products over time .

Advanced Research Questions

Q. How do substituent effects (e.g., ethoxymethyl vs. halogenated groups) influence the biological activity of 1H-pyrazole derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., ethoxymethyl) enhance solubility and bioavailability, while halogen substituents (e.g., Br, Cl) increase electrophilicity and target binding. For example, 3-bromo-1-(m-tolyl)-1H-pyrazole exhibits enhanced antiproliferative activity compared to non-halogenated analogs . Computational docking (e.g., AutoDock Vina) can predict binding affinities to biological targets like tubulin or kinases .

Q. What experimental strategies resolve contradictions in reported biological activity data for pyrazole derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration gradients). Standardize protocols:

- Use isogenic cell lines to minimize genetic variability.

- Validate activity via orthogonal assays (e.g., tubulin polymerization inhibition + cell cycle analysis) .

- Control for compound stability during assays (e.g., pre-test degradation via LC-MS) .

Q. How can computational modeling guide the design of this compound derivatives with improved pharmacokinetic properties?

- Methodological Answer : Apply in silico tools:

- ADMET prediction : Use SwissADME or ADMETlab to optimize logP (target 2–3), polar surface area (<140 Ų), and cytochrome P450 interactions .

- Molecular dynamics (MD) simulations : Assess binding kinetics to targets (e.g., tubulin colchicine site) under physiological conditions .

- QSAR models : Train models on datasets of pyrazole derivatives to predict IC values for new analogs .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies, and how can they be addressed?

- Methodological Answer : Scaling multi-step syntheses requires optimizing:

- Catalyst loading : Transition from homogeneous (e.g., Pd catalysts) to heterogeneous catalysts for easier recovery .

- Purification : Replace column chromatography with recrystallization or continuous-flow systems for large batches .

- Yield reproducibility : Use design of experiments (DoE) to identify critical process parameters (e.g., temperature, pH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.